![molecular formula C23H17ClN2O3 B2495740 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea CAS No. 923193-49-1](/img/structure/B2495740.png)
3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea is a complex organic compound known for its unique chemical structure and properties. This compound features a benzofuran ring, a chlorobenzoyl group, and a phenylurea moiety, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-6-amine to form an intermediate product. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions are typically conducted under specific conditions to ensure the desired products are obtained
Scientific Research Applications
3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-Chlorobenzoyl chloride: Used as a precursor in the synthesis of various organic compounds.
3-Methyl-1-benzofuran: A key intermediate in the synthesis of benzofuran derivatives.
Phenyl isocyanate:
Properties
IUPAC Name |
1-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-19-12-11-18(26-23(28)25-17-5-3-2-4-6-17)13-20(19)29-22(14)21(27)15-7-9-16(24)10-8-15/h2-13H,1H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVUQPHYLCEXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)
![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)
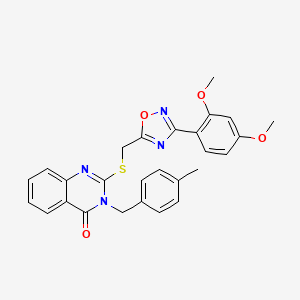
![tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis](/img/structure/B2495664.png)
![METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2495665.png)
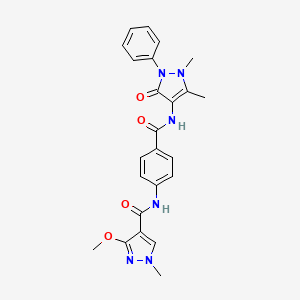
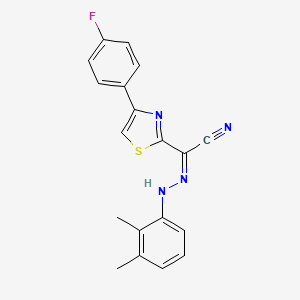
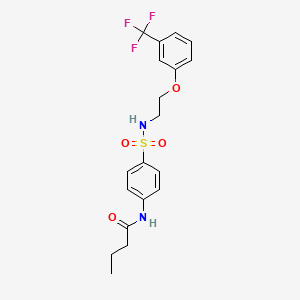
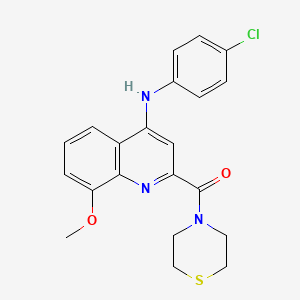
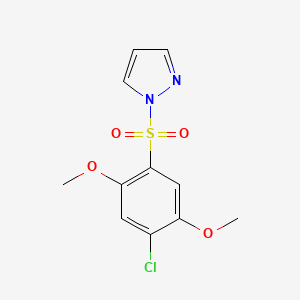
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)
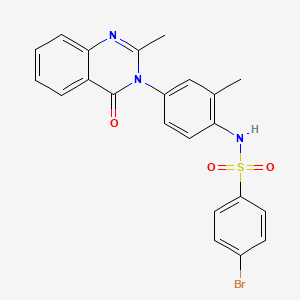
![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)
